tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the use of tert-butyloxycarbonyl-protected amino acids in ionic liquids, which are then used as starting materials in dipeptide synthesis with commonly used coupling reagents . Industrial production methods may involve high-temperature deprotection of Boc amino acids and peptides in thermally stable ionic liquids .
Chemical Reactions Analysis
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the addition of a base. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it suitable for specific chemical transformations . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in similar synthetic applications.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and share similar reactivity patterns. The uniqueness of this compound lies in its specific structure and the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
OMYUWTDLNUMEGX-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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